Amphetamine-d11

Forensic Toxicology Clinical Chemistry LC-MS/MS

Quantitative analysis of amphetamine in biological matrices is compromised by ion interference and variable recovery from SPE when using d3, d5, or d8 isotopologues. Amphetamine-d11 (CAS 73758-24-4) solves this as a perdeuterated CRM (100 μg/mL in methanol). - Certified to ISO/IEC 17025 & ISO 17034; M+11 mass shift eliminates ion cross-talk - NIOSH Method 9106 preferred analog; validated for GC-MS SIM without interference at m/z 159 - ≥99 atom% D minimizes analyte signal contribution, enabling lower LLOQs in clinical PK studies - Minimized SPE fractionation effect vs. d8; compatible with multi-analyte LC-MS/MS panels

Molecular Formula C9H13N
Molecular Weight 146.27 g/mol
CAS No. 73758-24-4
Cat. No. B11936390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphetamine-d11
CAS73758-24-4
Molecular FormulaC9H13N
Molecular Weight146.27 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N
InChIInChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,7D2,8D
InChIKeyKWTSXDURSIMDCE-AAFMOIDSSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amphetamine-d11: Deuterated Internal Standard


Amphetamine-d11 (CAS 73758-24-4) is a perdeuterated stable isotope-labeled analogue of amphetamine, containing eleven deuterium atoms in place of hydrogen [1]. It is supplied as a certified reference material (CRM) at a concentration of 100 μg/mL in methanol, meeting ISO/IEC 17025 and ISO 17034 standards for use as an internal standard in forensic and clinical toxicology applications . The compound facilitates accurate quantification of amphetamine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) by providing a mass shift of M+11 relative to the unlabeled analyte, enabling chromatographic co-elution while maintaining distinct mass spectrometric detection channels .

Amphetamine-d11: Non-Interchangeability with Other ISs


Deuterated internal standards for amphetamine are not functionally interchangeable. The number and position of deuterium atoms critically influence chromatographic resolution, mass spectral ion interference, and solid-phase extraction (SPE) recovery profiles. Amphetamine-d3 and amphetamine-d5 (phenyl-d5) fail to provide three unique ions for selected ion monitoring (SIM) after derivatization, rendering them unsuitable for quantitative GC-MS analysis [1]. Amphetamine-d8 exhibits significant interference from unlabeled amphetamine at high concentrations, particularly at m/z 159, necessitating the use of alternative quantification ions [2]. Furthermore, deuterium labeling alters the binding affinity to SPE sorbents, causing partial chromatographic separation between the analyte and its internal standard, which compromises accuracy unless the standard is carefully selected [3]. These limitations underscore the necessity of selecting a validated, fit-for-purpose internal standard such as Amphetamine-d11.

Amphetamine-d11: Quantitative Performance Evidence


High Isotopic Purity Extends Dynamic Range

Amphetamine-d11 is supplied with a certified isotopic purity of 99 atom % D [1]. This high isotopic enrichment minimizes the presence of unlabeled or partially labeled amphetamine species that could contribute to the analyte signal, thereby extending the lower limit of quantification (LLOQ) and improving the linearity of calibration curves. In contrast, lower-purity isotopologues (e.g., 98 atom % D) may introduce detectable background interference, particularly at low analyte concentrations, necessitating additional correction factors or limiting the assay's dynamic range .

Forensic Toxicology Clinical Chemistry LC-MS/MS

Minimized SPE Fractionation vs d5-Analogue

A study evaluating solid-phase extraction (SPE) binding affinities demonstrated that the deuterium labeling pattern significantly affects the elution profile of the internal standard relative to the native analyte [1]. For amphetamine, the use of d-amphetamine-d11 resulted in a drug-to-internal standard ratio deviation across elution fractions that was less pronounced compared to the effects observed with d5-labeled analogues of structurally related compounds (e.g., MDA-d5 showed ratios from 1.30 to 0.83) [1]. Specifically, the d-AMP/d-AMP-d11 pair exhibited fraction ratios of 0.63, 0.46, 0.35, and 0.34 against an expected ratio of 0.40, indicating that the extent of chromatographic separation due to deuterium isotope effects is minimized with the d11 label, thereby improving method robustness [1].

Forensic Toxicology Sample Preparation SPE

NIOSH Preferred Internal Standard Designation

The NIOSH Manual of Analytical Methods (NMAM) Method 9106 explicitly designates (±)-Amphetamine-d11 as the "preferred analog for amphetamine" among all deuterated internal standards evaluated [1]. This designation is based on a comprehensive assessment of chromatographic resolution, ion interference patterns, and derivatization efficiency. The method further advises against the use of ring-labeled amphetamine-d5 (CAS 65538-33-2) because its primary quantification ion is identical to that of unlabeled amphetamine, causing significant GC peak overlap [1]. Amphetamine-d8 is listed only as an alternate to Amphetamine-d11, with a cautionary note that at high analyte concentrations, unlabeled amphetamine contributes significant interference to the m/z 159 ion of amphetamine-d8 [1].

Occupational Safety Forensic Chemistry Regulatory Compliance

M+11 Mass Shift Eliminates Ion Interference

In GC-MS analysis of amphetamine after derivatization, the selection of an internal standard with a sufficient mass shift is critical to avoid cross-contribution of ions. Amphetamine-d3 and amphetamine-d5 (phenyl-d5) fail to produce three unique ions for SIM, making them non-viable for quantitative analysis under standard forensic protocols [1]. The M+11 mass shift of Amphetamine-d11 ensures that the quantification ion (m/z 128) and secondary ion (m/z 126) are well-resolved from the native amphetamine ions, eliminating the ion ratio distortions that plague assays using d5 or d8 analogues at low analyte concentrations [2].

GC-MS Forensic Toxicology Selected Ion Monitoring

Amphetamine-d11: Validated Application Scenarios


Forensic Urine Drug Testing Confirmation

In forensic toxicology laboratories performing confirmation testing for amphetamine in urine specimens, Amphetamine-d11 serves as the preferred internal standard for isotope dilution mass spectrometry. Its high isotopic purity (≥99 atom % D) ensures accurate quantification across the required linear range, while its M+11 mass shift eliminates ion interference that can invalidate ion ratio acceptance criteria at low concentrations near the cutoff (e.g., 250-500 ng/mL). The NIOSH Method 9106 designation as the "preferred analog" provides a defensible, peer-reviewed basis for method validation and courtroom testimony. [1]

High-Sensitivity Pharmacokinetic Studies

Clinical research studies investigating the pharmacokinetics of amphetamine-based medications (e.g., Adderall®, Vyvanse®) require accurate quantification of amphetamine in plasma or serum at sub-therapeutic concentrations. The 99 atom % D isotopic purity of Amphetamine-d11 minimizes the contribution of the internal standard to the analyte signal, enabling reliable quantification at lower limits of quantification (LLOQ) that may not be achievable with lower-purity isotopologues. The minimized SPE fractionation effect observed with the d11 label further ensures that sample preparation does not introduce quantification bias across the expected concentration range. [2]

Occupational Exposure Monitoring via Wipe Analysis

Industrial hygiene laboratories monitoring workplace surfaces for amphetamine contamination (e.g., pharmaceutical manufacturing facilities, law enforcement evidence handling areas) can implement NIOSH Method 9106 for quantitative wipe analysis. The method explicitly recommends Amphetamine-d11 as the internal standard for amphetamine quantification, citing its superior chromatographic and mass spectral characteristics. Use of the specified standard ensures compliance with the validated method parameters and facilitates inter-laboratory comparability of results. [3]

Multi-Analyte Panels for Drugs of Abuse

Forensic and clinical laboratories implementing comprehensive LC-MS/MS panels for amphetamine-type stimulants (ATS) and emerging psychoactive substances can employ Amphetamine-d11 as the dedicated internal standard for amphetamine. The compound's compatibility with multi-analyte methods has been demonstrated in protocols utilizing Cerilliant® certified reference materials, where Amphetamine-d11 is paired with methamphetamine-d5 and diazepam-d5 to achieve accurate quantification across a panel of structurally diverse analytes.

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